molecular formula C33H39N2O9+ B3060984 3,4-Didehydroreserpine CAS No. 20370-94-9

3,4-Didehydroreserpine

Cat. No. B3060984
CAS RN: 20370-94-9
M. Wt: 607.7 g/mol
InChI Key: AMMZXKADPOCNCB-FRNKBNCOSA-O
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Description

Chemical Reactions Analysis

Reserpine can be quickly converted to 3,4-dehydroreserpine through a process of electro-oxidation . This reaction is used in the detection of reserpine in mouse serum through online post-column electrochemical derivatization .

Scientific Research Applications

Photoelectric Properties in Optoelectronics

3,4-Didehydroreserpine analogs, like 3,4-didehydroretinol, have been studied for their potential applications in optoelectronics. Research conducted on bacteriorhodopsin and its retinal analogs, including 3,4-didehydro, focused on their use in developing color-sensitive optoelectronic devices. These studies evaluated the photoelectric responses, intensity, and wavelength dependencies of the materials, revealing promising applications in optoelectronic sensors due to stable responses and adequate signal-to-noise ratios (Lensu et al., 2004).

Kinetics in Photobiology

The kinetics of photo-induced processes involving 3,4-didehydroretinal modified bacteriorhodopsin (bR) have been a subject of photobiological research. Studies using flash photolysis methods at room temperature found that a significant portion of the M state of bR relaxes to the ground state via the O intermediate, similar to natural bR. This research is crucial for understanding the photoactive behavior of 3,4-didehydroretinal analogs in biological systems (Jussila et al., 2001).

Stereoselective Synthesis in Chemical Research

The stereoselective synthesis of 3,4-didehydroretinal is significant in chemical research, particularly in the context of retinal studies. Researchers developed a convenient method for synthesizing 3,4-didehydroretinal using the Horner-Emmons reaction, achieving high yield without isomerization of double bonds. This synthesis approach is important for creating precise chemical structures for research in various fields, including biochemistry and pharmacology (Wada et al., 2008).

Safety and Hazards

The safety data sheet for 3,4-Dihydro-2H-pyran, which might have similar properties to 3,4-Didehydroreserpine, indicates that it is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,27-28,31H,9-10,13,15-16H2,1-6H3/p+1/t18-,22+,27-,28+,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMZXKADPOCNCB-FRNKBNCOSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2C[N+]3=C(CC2C1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2C[N+]3=C(C[C@@H]2[C@@H]1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N2O9+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174299
Record name 3,4-Didehydroreserpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20370-94-9
Record name 3,4-Didehydroreserpine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020370949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Didehydroreserpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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